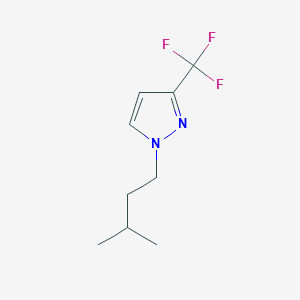

2-Amino-2-ethyl-3-methylbutanenitrile

Descripción general

Descripción

2-Amino-2-ethyl-3-methylbutanenitrile (AEMBN) is an organic compound with a unique structure and properties. It is a colorless liquid with a boiling point of 77.3 °C and a melting point of -21.3 °C. AEMBN is a versatile molecule that has been used in a variety of scientific research applications, including organic synthesis, biochemical research, and drug development.

Aplicaciones Científicas De Investigación

α-Alkylation of β-aminobutanoates

Research by Seebach and Estermann (1987) on the α-alkylation of β-aminobutanoates presents methods by which enantiomerically pure 3-aminobutanoic acid derivatives can be prepared. This study is relevant for understanding how similar compounds like 2-Amino-2-ethyl-3-methylbutanenitrile might be used in the synthesis of enantiomerically pure derivatives, which are significant in pharmaceuticals and agrochemicals (Seebach & Estermann, 1987).

Biosynthesis in Apples

The work of Rowan et al. (1996) on the biosynthesis of 2-methylbutanoate esters in apples, utilizing deuterium-labeled substrates, highlights the role of similar compounds in understanding fruit aroma biosynthesis. This research could suggest potential applications of this compound in food science, particularly in flavor and aroma studies (Rowan et al., 1996).

Neurofibrillary Tangles and Beta-Amyloid Plaques Imaging

The study on localization of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer disease by Shoghi-Jadid et al. (2002) uses a compound with a similar structure for PET imaging. This highlights a potential application of this compound in the development of diagnostic agents for neurodegenerative diseases (Shoghi-Jadid et al., 2002).

Ruthenium-Catalyzed Synthesis

Research by Saito et al. (2011) on the ruthenium-catalyzed synthesis of 2-amino-1,3-diene derivatives suggests applications in organic synthesis, where compounds like this compound could serve as intermediates in the preparation of complex organic molecules (Saito et al., 2011).

Anaerobic Isobutanol Production

The engineered production of isobutanol by Bastian et al. (2011) showcases the use of metabolic engineering to produce biofuels. The study demonstrates the transformation of glucose to isobutanol through a modified amino acid pathway. This indicates potential industrial biotechnology applications of similar compounds for biofuel production (Bastian et al., 2011).

Mecanismo De Acción

Mode of Action

It is known that nitriles can be converted to 1° amines by reaction with lialh4 . During this reaction, the hydride nucleophile attacks the electrophilic carbon in the nitrile to form an imine anion. Once stabilized by a Lewis acid-base complexation, the imine salt can accept a second hydride to form a dianion .

Propiedades

IUPAC Name |

2-amino-2-ethyl-3-methylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-4-7(9,5-8)6(2)3/h6H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAWGWIRTJDOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530129.png)